molecular formula C17H15N3O3S B2766167 6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946257-72-3

6-(indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2766167
CAS RN: 946257-72-3
M. Wt: 341.39
InChI Key: ADFJMANELYSHAM-UHFFFAOYSA-N
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Description

6-(Indoline-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a fused thieno[2,3-d]pyrimidine ring system and an indoline-1-carbonyl moiety.

Scientific Research Applications

Chemical Synthesis and Heterocyclic Compound Development

Research has demonstrated the versatility of pyrimidine derivatives in synthesizing complex heterocyclic compounds. For instance, Hamama et al. (2012) explored the facile construction of substituted pyrimido[4,5-d]pyrimidones, highlighting the chemical reactivity of pyrimidine derivatives for developing new ring systems with potential pharmacological activities Hamama, Ismail, Al-Saman, & Zoorob, 2012. Similarly, Ghozlan et al. (2017) reported the synthesis of bis(spirooxindoles) incorporating novel heterocyclic frameworks, showcasing the application of bis(indoline-2,3-diones) in generating biologically relevant structures Ghozlan, Ramadan, Abdelmoniem, Elwahy, & Abdelhamid, 2017.

Advanced Catalytic Methods and Multi-Component Reactions

Innovative catalytic methods for synthesizing pyrimidine derivatives have been developed. Rahmani et al. (2018) introduced an efficient synthesis of pyridine-pyrimidines using a triazine diphosphonium hydrogen sulfate ionic liquid, highlighting the role of advanced catalysis in heterocyclic chemistry Rahmani, Mohammadpoor‐Baltork, Khosropour, Moghadam, Tangestaninejad, & Mirkhani, 2018.

Potential Pharmaceutical Applications

The synthesis and pharmacological evaluation of thieno[2,3-d]pyrimidin-2,4-dione derivatives have shown promising results in terms of analgesic and anti-inflammatory activities. Santagati et al. (1995) synthesized novel derivatives and evaluated their analgesic and anti-inflammatory activities, highlighting the potential of pyrimidine derivatives in drug development Santagati, Caruso, Cutuli, & Caccamo, 1995.

properties

IUPAC Name

6-(2,3-dihydroindole-1-carbonyl)-1,3-dimethylthieno[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c1-18-14(21)11-9-13(24-16(11)19(2)17(18)23)15(22)20-8-7-10-5-3-4-6-12(10)20/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADFJMANELYSHAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(S2)C(=O)N3CCC4=CC=CC=C43)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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